![molecular formula C18H14FN3O3 B6501267 3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396686-07-9](/img/structure/B6501267.png)
3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a fluorophenyl group, a phenyl group, and a carboxamide group attached to the pyrimidine ring. Compounds with these functional groups often exhibit interesting biological activities, but without specific studies on this compound, it’s hard to predict its properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar pyrimidine ring system, with the various substituents adding complexity to the molecule. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase its lipophilicity compared to non-fluorinated analogs, potentially influencing its solubility and stability .Future Directions
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c19-15-9-5-4-6-12(15)11-22-17(24)14(10-20-18(22)25)16(23)21-13-7-2-1-3-8-13/h1-10H,11H2,(H,20,25)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEGGQIXQYFKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorobenzyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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